An In-depth Technical Guide to 4-Nitrobenzyl acetoacetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Nitrobenzyl acetoacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzyl acetoacetate (PNBA), identified by its CAS number 61312-84-3, is a versatile bifunctional molecule increasingly recognized for its utility in sophisticated organic synthesis.[1][2] Its unique structure, incorporating a reactive β-ketoester moiety and a readily cleavable 4-nitrobenzyl protecting group, positions it as a valuable intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][3] This guide provides a comprehensive overview of 4-Nitrobenzyl acetoacetate, detailing its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on providing practical insights for laboratory and process development.
Chemical and Physical Properties
4-Nitrobenzyl acetoacetate is a solid, typically appearing as a very pale yellow or off-white crystalline powder.[4][5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 61312-84-3 | [2][4] |
| Molecular Formula | C₁₁H₁₁NO₅ | [2][4] |
| Molecular Weight | 237.21 g/mol | [2][4] |
| IUPAC Name | (4-nitrophenyl)methyl 3-oxobutanoate | [6] |
| Synonyms | Acetoacetic Acid 4-Nitrobenzyl Ester, Benzyl p-nitroacetylacetate | [1][5] |
| Appearance | Very pale yellow to light yellow crystalline powder | [4][5] |
| Melting Point | 42-46 °C | [5] |
| Purity | Typically ≥98.0% (by HPLC) | [4][5][7] |
Synthesis of 4-Nitrobenzyl acetoacetate
The synthesis of 4-Nitrobenzyl acetoacetate is most commonly achieved through the transesterification of an alkyl acetoacetate with 4-nitrobenzyl alcohol. This method is favored for its efficiency and control over reaction conditions.
Transesterification of Ethyl Acetoacetate
A reliable and scalable method involves the reaction of ethyl acetoacetate with 4-nitrobenzyl alcohol in a suitable solvent, such as toluene. The reaction is driven to completion by the removal of ethanol, a lower-boiling point byproduct, through distillation.
Experimental Protocol: Synthesis via Transesterification
Materials:
-
Ethyl acetoacetate
-
4-Nitrobenzyl alcohol
-
Toluene
-
Diethyl ether
-
Celite
Procedure:
-
A mixture of ethyl acetoacetate (1.08 moles) and 4-nitrobenzyl alcohol (1.00 mole) in 1 L of toluene is prepared in a flask equipped for distillation.
-
The mixture is slowly distilled, collecting approximately 900 ml of the solvent over a period of 15 hours. This azeotropically removes the ethanol byproduct, driving the equilibrium towards the product.
-
After cooling, any insoluble material is removed by filtration over Celite, and the filter cake is washed with toluene.
-
The filtrate is concentrated in vacuo to yield the crude product as an oil.
-
The crude oil is crystallized from diethyl ether at 5°C to yield off-white crystals of 4-Nitrobenzyl acetoacetate. A typical yield is around 77%.
Synthesis Mechanism: Transesterification
The transesterification reaction can be catalyzed by either an acid or a base. In the absence of an external catalyst, the reaction likely proceeds through a neutral tetrahedral intermediate.
Caption: General mechanism of transesterification.
Reactivity and Synthetic Applications
The synthetic utility of 4-Nitrobenzyl acetoacetate stems from its dual reactivity. The β-ketoester functionality allows for a wide range of transformations, while the 4-nitrobenzyl group serves as a stable and selectively cleavable protecting group.
Reactions of the β-Ketoester Moiety
The active methylene group (the -CH₂- between the two carbonyls) is acidic and can be readily deprotonated by a mild base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the α-position.
-
Acylation: Reaction with acyl chlorides or anhydrides to form more complex β-dicarbonyl compounds.
-
Condensation Reactions: Aldol-type condensations with aldehydes and ketones.
The 4-Nitrobenzyl Protecting Group
The 4-nitrobenzyl ester is stable to a variety of reaction conditions, yet it can be cleaved under mild reductive conditions, typically through catalytic hydrogenation. This selective deprotection is a key advantage, allowing for the unmasking of the carboxylic acid functionality late in a synthetic sequence without disturbing other sensitive functional groups.
Caption: Reactivity and synthetic pathways of 4-Nitrobenzyl acetoacetate.
Applications in Pharmaceutical Synthesis
4-Nitrobenzyl acetoacetate is a valuable building block in the synthesis of pharmaceuticals.[1] Its ability to introduce a protected acetoacetate unit is particularly useful in the construction of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1] For example, derivatives of 4-Nitrobenzyl acetoacetate can be used in the synthesis of novel enzyme inhibitors and compounds with potential antibacterial or antifungal properties.[3] Research has also indicated potential anti-leukemic activity and L-type calcium channel blocking properties for this compound.[3]
Analytical Characterization
The purity and identity of 4-Nitrobenzyl acetoacetate are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for assessing the purity of 4-Nitrobenzyl acetoacetate.[4][7] A general method, adaptable for this compound, is outlined below.
Representative HPLC Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in a 50:50 mixture of acetonitrile and water and filtered through a 0.22 µm syringe filter before injection.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of 4-Nitrobenzyl acetoacetate shows characteristic absorptions for the ester carbonyl (around 1740 cm⁻¹), the ketone carbonyl (around 1715 cm⁻¹), and the nitro group (strong absorptions around 1515 cm⁻¹ and 1345 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the molecule. Key signals include:
-
A singlet for the methyl protons (CH₃) at approximately 2.32 ppm.
-
A singlet for the active methylene protons (-COCH₂CO₂R) at around 3.62 ppm.
-
A singlet for the benzylic protons (-CO₂CH₂Ar) at about 5.28 ppm.
-
Two doublets for the aromatic protons, typically around 7.53 ppm and 8.23 ppm.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Fragmentation in MS/MS experiments would likely involve the loss of the nitro group (NO₂) and cleavage of the ester bond.
Safety and Handling
4-Nitrobenzyl acetoacetate is suspected of causing genetic defects (H341) and should be handled with appropriate precautions.[5] It may also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Nitrobenzyl acetoacetate is a highly functionalized and synthetically valuable intermediate. Its combination of a reactive β-ketoester moiety and a selectively cleavable protecting group makes it a powerful tool for organic chemists, particularly in the fields of pharmaceutical and agrochemical research and development. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.
References
-
MySkinRecipes. (n.d.). 4-Nitrobenzyl acetoacetate. Retrieved from [Link]
-
PubMed. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 316(Pt 2), 409–412. Retrieved from [Link]
- PubMed. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of Biological Chemistry, 261(22), 10343–10348.
-
PubMed Central. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 316(Pt 2), 409–412. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzyl Acetoacetate. Retrieved from [Link]
-
Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. (n.d.). Retrieved from [Link]
-
YouTube. (2021). Transesterification Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-nitrobenzyl acetoacetate (C11H11NO5). Retrieved from [Link]
-
ResearchGate. (2018). Optimization of transesterification reaction conditions with methyl acetoacetate (1) and benzyl alcohol (2a) a. Retrieved from [Link]
- PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1703–1714.
-
PubMed Central. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
- Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions. (2018). Journal of the Serbian Chemical Society, 83(2), 133-142.
-
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
-
Reddit. (2025). Fragmentation of benzyl acetate. Retrieved from [Link]
Sources
- 1. 4-Nitrobenzyl acetoacetate [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Buy 4-Nitrobenzyl acetoacetate | 61312-84-3 [smolecule.com]
- 4. labproinc.com [labproinc.com]
- 5. 4-Nitrobenzyl Acetoacetate | 61312-84-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Nitrobenzyl Acetoacetate | C11H11NO5 | CID 2760918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzyl Acetoacetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
